Welcome to the BenchChem Online Store!
molecular formula C15H14O3 B8647296 Dimethoxybenzophenone

Dimethoxybenzophenone

Cat. No. B8647296
M. Wt: 242.27 g/mol
InChI Key: WWMFRKPUQJRNBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06884814B2

Procedure details

In Scheme II, benzophenone 4 was treated with iodomethane in the presence of potassium carbonate to produce the dimethoxy-benzophenone 7. Bromination of 7 with bromine in chloroform furnished bromo-benzophenone 8, which was converted to benizisoxazole 9 according to Scheme I.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
CO[C:3]1[CH:8]=[C:7]([OH:9])[C:6]([C:10]([C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)=[O:11])=[CH:5][C:4]=1S(O)(=O)=O.I[CH3:23].[C:24](=[O:27])([O-])[O-].[K+].[K+]>>[CH3:24][O:27][C:8]1[C:7]([O:9][CH3:23])=[C:6]([CH:5]=[CH:4][CH:3]=1)[C:10]([C:12]1[CH:13]=[CH:14][CH:15]=[CH:16][CH:17]=1)=[O:11] |f:2.3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=C(C=C(C(=C1)O)C(=O)C2=CC=CC=C2)S(=O)(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
IC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC=1C(=C(C(=O)C2=CC=CC=C2)C=CC1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.